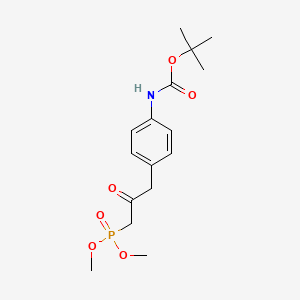

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate: is a chemical compound with the molecular formula C16H24NO6P and a molecular weight of 357.34 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, a phenyl ring, and a dimethoxyphosphoryl group, which contribute to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate typically involves the reaction of carbamic acid, N-[4-[2-(methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester with dimethyl methylphosphonate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .

化学反応の分析

Types of Reactions: Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may produce reduced carbamate derivatives .

科学的研究の応用

Medicinal Chemistry

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate has been explored for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds with similar structures may exhibit neuroprotective activities by modulating multiple molecular targets associated with AD pathology. The design of multi-target compounds suggests that this class of compounds could be pivotal in developing treatments for complex diseases like AD .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be utilized in the synthesis of phosphonate derivatives that have shown promise as inhibitors in enzymatic reactions related to disease pathways .

Phosphorylation Studies

Due to its dimethoxyphosphoryl group, the compound is valuable in studies focusing on phosphorylation processes, which are crucial for many biological functions. Understanding how such compounds interact with biological systems can provide insights into their potential as therapeutic agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar tert-butyl carbamate derivatives on astrocytes stimulated with amyloid beta, a hallmark of Alzheimer's disease. The findings suggested that these compounds could mitigate neuroinflammation and cellular damage, indicating their potential role in AD treatment .

Case Study 2: Enzymatic Inhibition

Another study focused on the synthesis of phosphonate derivatives from this compound, demonstrating their effectiveness as inhibitors of specific enzymes involved in metabolic pathways related to cancer progression. This highlights the compound's versatility in drug development .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential treatment for neurodegenerative diseases |

| Synthesis of Bioactive Molecules | Precursor for developing new pharmaceuticals |

| Phosphorylation Studies | Insights into biological phosphorylation processes |

作用機序

The mechanism of action of Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as a beta-3 adrenergic receptor agonist, which means it binds to and activates these receptors, leading to various physiological effects . The compound’s structure allows it to fit into the receptor binding site, triggering a cascade of cellular responses .

類似化合物との比較

Vibegron: Another beta-3 adrenergic receptor agonist with a similar mechanism of action.

Carbamic acid derivatives: Compounds with similar structural features and functional groups.

Uniqueness: Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a beta-3 adrenergic receptor agonist sets it apart from other compounds with similar structures .

生物活性

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate, with the CAS number 494224-44-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24NO6P, with a molecular weight of 357.34 g/mol. The compound features a tert-butyl group, a phenyl ring, and a dimethoxyphosphoryl moiety, which contribute to its unique chemical reactivity and biological properties .

This compound primarily functions as a β₃-adrenergic receptor agonist . This receptor is predominantly found in adipose tissue and plays a crucial role in regulating energy metabolism and lipolysis. Activation of β₃-adrenergic receptors can lead to various physiological effects, including:

- Bronchodilation : Relaxation of airways.

- Vasodilation : Relaxation of blood vessels.

- Stimulation of Lipolysis : Breakdown of fat stores .

Biological Activity

The presence of the dimethoxyphosphoryl group suggests additional biological relevance. Compounds with phosphonate functionalities are known for their enzyme inhibition properties and potential as prodrugs that release active pharmaceutical ingredients upon metabolic conversion .

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase and β-secretase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Applications in Research

This compound serves multiple roles in scientific research:

- Synthesis Precursor : It is utilized as a precursor for synthesizing β₃-adrenergic receptor agonists.

- Medicinal Chemistry : The compound is explored for its therapeutic potential in various disease models, particularly those involving metabolic dysregulation .

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group and carbamate functionality | Simpler structure without additional functional groups |

| Dimethyl phosphonate | Contains a phosphonate group | Lacks the carbamate functionality |

| Benzyl carbamate | Similar carbamate structure but with a benzyl group | Different steric properties due to the benzyl group |

| Ethyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate | Similar but uses an ethyl group instead of tert-butyl | Variation in steric bulk |

Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Neuroprotection : In vitro studies have shown that derivatives similar to this compound can protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory cytokines like TNF-α .

- Receptor Binding Affinity : Binding studies demonstrate that this compound exhibits significant affinity for β₃-adrenergic receptors, suggesting its potential utility in treating obesity-related disorders .

特性

IUPAC Name |

tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALILTZJEZWNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。